molecular formula C16H14BrN3OS B12179006 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12179006
M. Wt: 376.3 g/mol
InChI Key: FEPAMHFOMXWWAF-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropyl group.

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C16H14BrN3OS/c17-10-3-1-9(2-4-10)12-8-22-16(19-12)14-13(21)7-20(15(14)18)11-5-6-11/h1-4,8,11,18,21H,5-7H2

InChI Key

FEPAMHFOMXWWAF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions . The cyclopropyl group is then introduced via a cyclopropanation reaction, and the final compound is obtained through a series of condensation and cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a fully reduced thiazole ring .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's interaction with biological targets. Studies have demonstrated that derivatives of this compound show effective inhibition against various bacterial strains, making it a candidate for antibiotic development.

Case Study: Synthesis and Biological Evaluation
In a study published in 2024, researchers synthesized this compound and evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, showing promising results with MICs of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This highlights the compound's potential as a lead structure for developing new antibiotics .

Organocatalysis Applications
The compound has been investigated as a potential organocatalyst in various organic transformations. Its ability to facilitate nucleophilic additions makes it suitable for synthesizing complex organic molecules.

Case Study: Phosphine-Catalyzed Reactions
A recent study explored the use of this compound in phosphine-catalyzed Michael additions. The results indicated that it significantly improved reaction yields compared to traditional catalysts, demonstrating its utility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, bromophenyl group, and cyclopropyl group, which contribute to its distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications .

Biological Activity

Introduction

The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule with significant potential in pharmaceutical applications. Its structure integrates a thiazole ring, a cyclopropyl group, and a pyrrole moiety, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Molecular Structure

PropertyDetails
Molecular Formula C₁₆H₁₄BrN₃OS
Molecular Weight 376.3 g/mol
CAS Number 1676097-83-8

The unique combination of functional groups in this compound enhances its pharmacological profile. The bromophenyl group is particularly noteworthy for its electronic properties, which may influence the compound's interaction with biological targets.

Antimicrobial Activity

Thiazole derivatives, including the compound , have demonstrated considerable antimicrobial activity against various pathogens. Research indicates that compounds containing thiazole and pyrrole rings exhibit diverse biological activities such as:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The antifungal properties of thiazole derivatives are also notable. Compounds similar to the one studied showed significant activity against fungi like Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .

Anticancer Properties

The anticancer potential of thiazole-containing compounds has been extensively researched. The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is believed to exhibit similar properties due to its structural characteristics:

  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell cycle progression .
  • Case Studies : A notable study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of thiazole derivatives in cancer treatment .

Summary of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against Gram-positive and Gram-negative bacteria; MIC values between 100–400 µg/mL
AntifungalActive against C. albicans and A. niger; MIC values indicating effective inhibition
AnticancerInduces apoptosis; inhibits tumor growth

Q & A

Q. What synthetic strategies are recommended for constructing the thiazole-pyrrole core of this compound?

The compound’s core can be synthesized via multi-step heterocyclic condensation. Key steps include:

  • Thiazole formation : React 4-bromophenyl-substituted thiourea derivatives with α-haloketones under Hantzsch thiazole synthesis conditions .
  • Pyrrole cyclization : Use cyclopropaneamine derivatives in a Knorr-type reaction with β-keto esters or imines to form the 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety .
  • Purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate intermediates. Confirm purity via HPLC (>95%) .

Q. How can the molecular structure be validated experimentally?

  • X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and stereochemistry. For example, related bromophenyl-thiazole derivatives show planar thiazole rings with bromine substituents influencing π-stacking interactions .
  • Spectroscopy :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts to verify substituent positions (e.g., downfield shifts for imino protons at δ 8.5–9.5 ppm) .
  • IR : Identify key functional groups (e.g., N–H stretches ~3250 cm1^{-1}, C=N stretches ~1650 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?

  • Analog synthesis : Modify substituents systematically (e.g., replace bromophenyl with fluorophenyl or chlorophenyl) to assess electronic effects on biological targets .
  • In vitro assays : Test derivatives against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural variations with inhibitory potency. For example, pyrazoline-thiazole hybrids show activity against COX-2 or antimicrobial targets .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity to receptors like quinoline dehydrogenase .

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

  • Data reconciliation : Compare experimental results (e.g., NMR coupling constants, crystallographic torsion angles) with computational predictions (DFT-optimized geometries). Discrepancies may arise from dynamic effects (e.g., tautomerism in the imino group) .
  • Multi-technique validation : Cross-validate using complementary methods (e.g., 1H^1H-15N^{15}N HMBC NMR for imino group connectivity, SC-XRD for absolute configuration) .

Q. What methodological considerations are critical for pharmacological evaluation?

  • ADMET profiling :
  • Solubility : Use shake-flask assays in PBS (pH 7.4) or simulated biological fluids.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
    • Dose-response studies : Conduct MTT assays on target cells (e.g., IC50_{50} determination) with positive controls (e.g., doxorubicin for cytotoxicity) .

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